4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide
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Overview
Description
4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol . This compound is characterized by the presence of a methoxy group attached to a benzene ring, a pyridin-2-ylmethyl group, and a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-pyridin-2-ylmethyl-benzenesulfonamide.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridin-2-ylmethyl group can enhance binding affinity through π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide
- 4-Methoxy-N-pyridin-4-ylmethyl-benzenesulfonamide
- 4-Ethoxy-N-pyridin-2-ylmethyl-benzenesulfonamide
Uniqueness
4-Methoxy-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to the specific positioning of the methoxy group and the pyridin-2-ylmethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-12-5-7-13(8-6-12)19(16,17)15-10-11-4-2-3-9-14-11/h2-9,15H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCTXPHWAZBNCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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